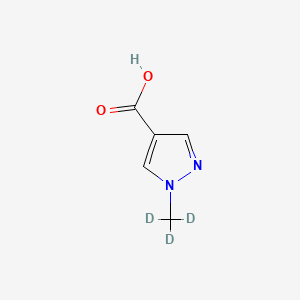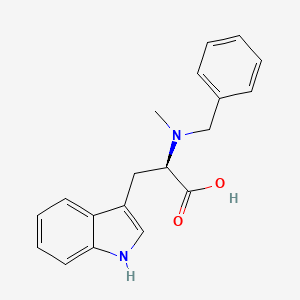
1-(2H3)methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H3)methyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position, where the methyl group is deuterated (2H3). Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazine, followed by dehydrogenation . For instance, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole, which can be further modified to introduce the carboxylic acid group at the 4-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .
Scientific Research Applications
1-(2H3)methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the deuterated methyl group, which can influence its chemical properties and reactivity. This deuteration can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9)/i1D3 |
InChI Key |
UPPPWUOZCSMDTR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)C(=O)O |
Canonical SMILES |
CN1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)



![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)


![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)



